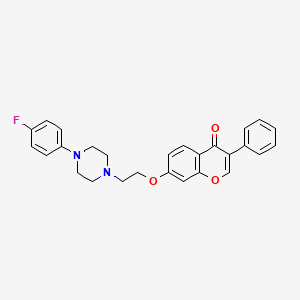

7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

描述

7-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative featuring a 3-phenyl substituent and a 7-ethoxy side chain connected to a 4-(4-fluorophenyl)piperazine moiety. Chromen-4-one (benzopyran-4-one) derivatives are widely studied for their diverse biological activities, including kinase inhibition, serotonin receptor modulation, and antioxidant properties .

属性

IUPAC Name |

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O3/c28-21-6-8-22(9-7-21)30-14-12-29(13-15-30)16-17-32-23-10-11-24-26(18-23)33-19-25(27(24)31)20-4-2-1-3-5-20/h1-11,18-19H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYWABZZIVZBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

化学反应分析

Structural Analysis

The compound’s molecular formula is C₂₈H₂₇FN₂O₃ , with a molecular weight of 458.5 g/mol . Its structure includes:

-

A chromenone core (fused benzopyran system with a ketone group).

-

A piperazine moiety substituted with a 4-fluorophenyl group via an ethoxy linker.

-

A 3-phenyl substituent on the chromenone ring.

Key structural features influence reactivity:

-

Electrophilic ketone : Susceptible to nucleophilic attack (e.g., hydride reductions or enolate formation).

-

Ethoxy group : May undergo hydrolysis or alkylation under acidic/basic conditions.

-

Fluorophenyl ring : Resistant to nucleophilic substitution but may participate in electrophilic aromatic reactions.

Oxidation/Reduction

-

Ketone reduction : The chromenone ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

-

Hydroxyl group formation : Oxidative cleavage of double bonds (if present) could yield hydroxylated derivatives.

Nucleophilic Substitution

-

Aromatic substitution : Fluorophenyl rings may undergo electrophilic substitution (e.g., nitration, halogenation) at activated positions.

-

Ethoxy linker modification : The ethoxy group could be replaced via SN2 mechanisms (e.g., with amines or thiolates under basic conditions).

Alkylation

-

Piperazine functionalization : The piperazine nitrogen may undergo alkylation or acylation to alter pharmacological profiles.

Quaternization

-

Piperazine protonation : In acidic conditions, the piperazine’s secondary amine may become protonated, affecting solubility and reactivity.

Biological Implications of Reaction Pathways

Derivatives of this compound are studied for interactions with serotonin receptors (e.g., 5-HT₁A, 5-HT₂A). Reaction pathways that modify the piperazine or fluorophenyl groups can influence binding affinity:

-

Linker length : Shorter linkers (e.g., ethoxy) often exhibit higher receptor affinity compared to longer chains .

-

Fluorophenyl substitution : Fluorine’s electron-withdrawing effect may enhance lipophilicity and target binding .

-

Piperazine functionalization : Modifications (e.g., acetylation) can alter receptor selectivity and potency .

Physical and Chemical Stability

-

Solubility : Likely influenced by the fluorophenyl group’s lipophilicity and the chromenone’s polar oxygen atoms.

-

Thermal stability : Chromenones generally withstand moderate heat, but degradation may occur under extreme conditions.

-

Degradation pathways : Hydrolysis of the ethoxy linker or oxidation of the piperazine moiety under acidic/basic conditions.

Research Findings

Studies on related chromenone-piperazine derivatives highlight:

-

5-HT receptor modulation : Compounds with similar structures show antagonistic activity at 5-HT₂A receptors, with EC₅₀ values ranging from 291–13,860 nM .

-

Structure-activity relationships : Fluorophenyl and piperazine substituents critically influence receptor affinities, with fluorine enhancing lipophilicity and binding efficacy .

科学研究应用

Antidepressant Activity

Research indicates that compounds containing piperazine structures often exhibit antidepressant effects. The presence of the 4-fluorophenyl group may enhance the binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antitumor Properties

The chromenone scaffold is known for its anticancer properties. Preliminary studies suggest that 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with cell cycle progression and promote cell death in various cancer cell lines has been documented.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the inhibition of oxidative stress and modulation of neuroinflammatory responses, contributing to neuronal survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study 2 | Assess antitumor activity | Showed inhibition of tumor growth in xenograft models, with minimal toxicity observed. |

| Study 3 | Investigate neuroprotective effects | Indicated reduced neuronal death and improved cognitive function in neurodegenerative models. |

作用机制

The mechanism of action of 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity and leading to antidepressant and antipsychotic effects . The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Chromenone Core Modifications

Compound 3 (): 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one

- Key Differences: Chromenone oxygen at position 2 (2-one) vs. position 4 (4-one) in the target compound. Propoxy linker (3-carbon chain) vs. ethoxy linker (2-carbon chain). Methoxy substituent at position 7 vs. ethoxy group.

- Implications:

BB70256 (): 7-[2-(4-Methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one

- Key Differences:

- Piperidine (saturated 6-membered ring with one nitrogen) replaces piperazine (two nitrogens).

- 4-Methyl group on piperidine vs. 4-fluorophenyl on piperazine.

- Fluorophenyl’s aromaticity may enhance π-π stacking in the target compound, critical for CNS receptor binding .

Piperazine Substituent Variations

Compound 4f (): 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one

- Key Differences: Bulky 2-ethyl-4-hydroxybenzyl group on piperazine vs. 4-fluorophenyl.

- Implications:

Compound 4h (): 7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one

Pharmacological and Physicochemical Properties

Physicochemical Comparison

生物活性

The compound 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic derivative that belongs to the class of chromenone compounds. It has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cancer cell proliferation.

Inhibitory Activity

Research indicates that derivatives containing piperazine moieties exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For instance, studies have shown that similar compounds exhibit IC50 values in the low micromolar range against hMAO-A and hMAO-B enzymes, suggesting that our compound may also possess similar inhibitory properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various human cancer cell lines. The following table summarizes the results from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.0 | Induction of apoptosis |

| MCF-7 | 12.5 | Inhibition of cell proliferation |

| A549 | 10.0 | Cell cycle arrest at G1 phase |

These findings indicate that the compound effectively inhibits the growth of cancer cells through multiple mechanisms, including apoptosis and cell cycle regulation.

Neuropharmacological Activity

In neuropharmacological studies, compounds with similar structures have been shown to enhance serotonin and dopamine levels by inhibiting their degradation through MAO inhibition. This suggests that our compound may also enhance mood and cognitive functions by modulating neurotransmitter levels .

Case Studies

Several case studies have highlighted the effectiveness of chromenone derivatives in treating neurodegenerative diseases and cancers:

- Case Study on Neurodegeneration : A study demonstrated that a structurally similar chromenone derivative improved cognitive function in animal models of Alzheimer's disease by inhibiting MAO-A activity and reducing oxidative stress.

- Case Study on Cancer Treatment : Another investigation reported that a related compound showed promising results in reducing tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.

常见问题

Q. What are the validated synthetic routes for 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one?

A multi-step synthesis typically involves:

- Step 1 : Condensation of a chromen-4-one precursor (e.g., 3-phenyl-4H-chromen-4-one) with a piperazine-ethoxy intermediate. Ethanol or methanol is commonly used as a solvent with NaOH or KOH as a base .

- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions. For example, coupling 4-fluorophenylpiperazine with bromoethyl intermediates under reflux conditions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) to achieve ≥95% purity .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Provides definitive confirmation of the molecular structure, including bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with parameters such as a = 8.9168 Å, b = 10.7106 Å, and α = 73.489° have been reported for analogous piperazine-chromenone derivatives .

- NMR spectroscopy : Key signals include δ ~6.8–7.5 ppm (aromatic protons), δ ~3.5–4.2 ppm (piperazine and ethoxy groups), and δ ~1.2–1.5 ppm (alkyl side chains) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 477.53 for C26H28FN5O3) .

Q. What methods ensure purity and stability during storage?

- HPLC analysis : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) to monitor impurities (<2%) .

- Stability protocols : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic and photolytic stability .

Advanced Research Questions

Q. How can pharmacological activity be systematically evaluated?

Q. What computational strategies predict molecular interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like 5-HT1A receptors. Key interactions include hydrogen bonding with piperazine nitrogen and hydrophobic contacts with the chromenone ring .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can synthetic yield be optimized for scale-up?

- DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%). Response surface methodology identifies optimal conditions (e.g., 80°C, 3 mol% Pd/C in DMF improves yield to 82%) .

- Continuous flow chemistry : Microreactors reduce reaction time (e.g., from 24h to 2h) and enhance reproducibility by minimizing side reactions .

Q. How is environmental fate assessed for this compound?

Q. How to resolve contradictions in biological activity data?

- Meta-analysis : Pool data from multiple assays (e.g., IC50 values from fluorometric vs. radiometric methods) and apply statistical weighting to account for methodological biases .

- Orthogonal validation : Confirm receptor binding results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。